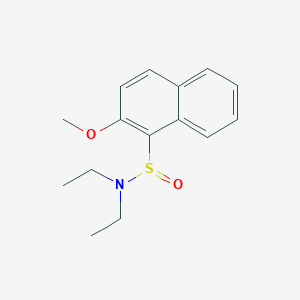

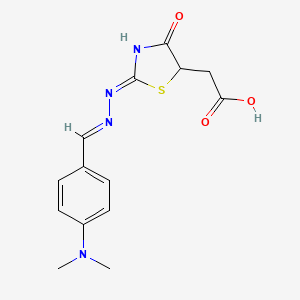

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide (also known as DENS) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DENS is a sulfinamide derivative of 2-methoxynaphthalene that has been synthesized using various methods.

Applications De Recherche Scientifique

Reactivity in Organometallic Chemistry

The compound N,N-diethyl-2-methoxynaphthalene-1-sulfinamide demonstrates intriguing reactivity in organometallic chemistry. In one study, related methoxynaphthalene derivatives reacted with palladium and platinum compounds, resulting in non-rigid molecules in solution and palladobicyclic compounds. This study highlights the potential of these compounds in the development of organometallic structures with unique properties (Dehand et al., 1983).

Nucleophilic Aromatic Substitution

This compound derivatives are also significant in nucleophilic aromatic substitution reactions. Research shows that methoxynaphthalenes with sulfonyl substituents can undergo displacement by Grignard reagents through a chelation-assisted conjugate addition-elimination process. These findings contribute to the understanding of the activating abilities of sulfonyl groups in aromatic substitutions (Hattori et al., 1997).

Lithiation Studies

Studies on regioselective lithiation of methoxynaphthalene derivatives, closely related to this compound, reveal insights into the reactivity and mechanism of lithiation in these compounds. This research has implications for the synthesis and modification of complex organic molecules (Betz & Bauer, 2002).

Application in Andersen Synthesis

The use of menthyl 2-methoxynaphthalene-1-sulfinates, closely related to this compound, in the Andersen synthesis of optically active sulfoxides represents another significant application. This process highlights the potential of these compounds in the synthesis of optically active materials, contributing to the field of stereochemistry (Bell & Mccaffery, 1994).

Synthesis and Reactivity

The synthesis and reactivity of this compound derivatives in various chemical reactions, such as the formation of sulfinamides and sulfinate esters, are crucial areas of research. These processes are important for the development of new synthetic methodologies in organic chemistry (Furukawa et al., 1980).

Propriétés

IUPAC Name |

N,N-diethyl-2-methoxynaphthalene-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-4-16(5-2)19(17)15-13-9-7-6-8-12(13)10-11-14(15)18-3/h6-11H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTUSBCKWNBITH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)C1=C(C=CC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Diethylamino)propyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720217.png)

![6-Benzyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2720221.png)

![4-(piperidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2720223.png)

![8-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2720224.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2,2-dimethylpropanoic acid](/img/structure/B2720228.png)

![1-(4-Ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyrrolidinone](/img/structure/B2720229.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)